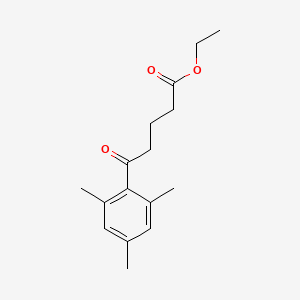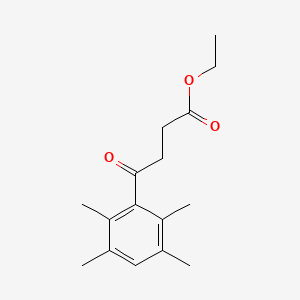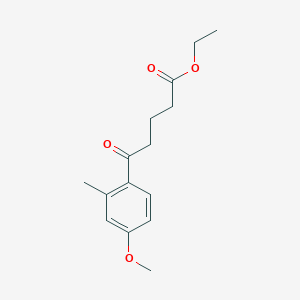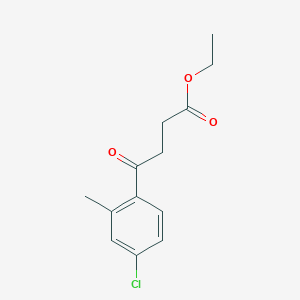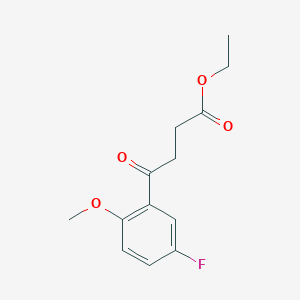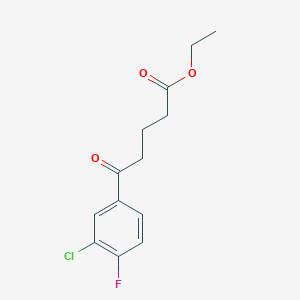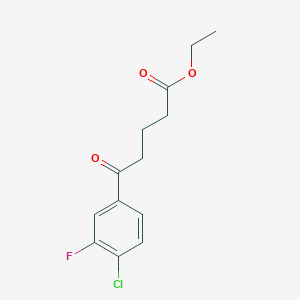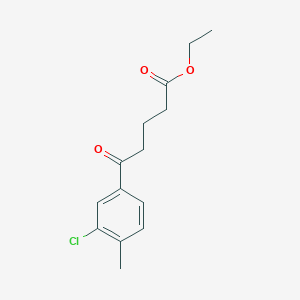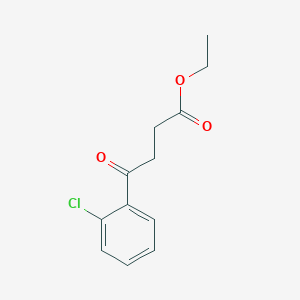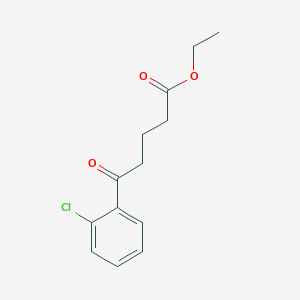
2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organoboron compound . It has a molecular weight of 312.35 and a molecular formula of C17H22F2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxan-2-YL group, which is a cyclic acetal, and a difluorophenyl group attached to a valerophenone backbone . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Polymer Research
Fluorinated molecules like 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone have been utilized in the synthesis of versatile compounds for conducting polymer research. These compounds are integral in the development of fluorinated materials, demonstrating their importance in materials science. For instance, fluorinated compounds have been used to replace hydrogen counterparts in various molecules and materials, showing their adaptability in chemical synthesis (Krebs & Jensen, 2003).
Organic Photovoltaics
In the field of organic photovoltaics, derivatives of this compound have been synthesized and tested as active materials in photovoltaic cells. These derivatives have shown conversion efficiencies in the range of 0.5-1% in blends with specific soluble derivatives, highlighting their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Spectroscopic and Structural Analysis
These fluorinated compounds have been the subject of detailed spectroscopic and structural analyses. For example, dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate was synthesized and characterized using various analytical techniques, including NMR and FT-IR. Such studies are crucial for understanding the chemical properties and potential applications of these molecules (Vessally et al., 2011).
Catalysis and Synthesis
The compound has also been used in catalytic processes. An example is the synthesis of 1,8-dioxo-octahydro-xanthenes through one-pot condensation, demonstrating the compound's utility in facilitating chemical reactions (Heravi, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of this compound have been synthesized for potential use as anti-inflammatory agents. This is evident from the synthesis and evaluation of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and their anti-inflammatory properties, indicating the compound's relevance in medicinal chemistry (Li et al., 2008).
Material Science
In material science, such compounds have been used in the synthesis of poly(arylene ether sulfone) with multiple benzyl-type quaternary ammonium pendants. This research highlights its utility in developing materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRCLLIVVIABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645967 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898786-95-3 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

